molecular formula C24H26N6O3 B2447020 6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034268-26-1

6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2447020
CAS No.: 2034268-26-1
M. Wt: 446.511
InChI Key: QXPLLRMORMYXAO-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
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Biological Activity

The compound 6-cyclopropyl-2-(2-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has gained attention due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O3C_{24}H_{30}N_4O_3 with a molecular weight of 446.5 g/mol. The structural complexity arises from the presence of multiple functional groups, including a piperazine moiety, pyrimidine, and pyridazine rings, which contribute to its biological activity.

Research indicates that compounds similar to this compound may act on various biological targets, including enzymes involved in lipid metabolism and neurodegenerative processes. For instance, studies have shown that pyrimidine derivatives can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to the biosynthesis of bioactive lipids that modulate emotional behavior and cognitive functions .

In Vitro Studies

In vitro assays have demonstrated that certain derivatives exhibit significant inhibitory activity against NAPE-PLD. For example, a related compound was reported to have an IC50 value of approximately 72 nM, indicating potent inhibition . The structure–activity relationship studies suggest that modifications to the piperazine and pyrimidine components can enhance or diminish biological activity.

In Vivo Studies

Preclinical studies involving animal models have shown promising results regarding the neuroprotective effects of compounds similar to this compound). These studies often assess behavioral changes in response to stress or neurodegeneration, with results indicating potential benefits in managing conditions such as anxiety and depression .

Case Studies

  • Neurodegenerative Disease Models : In a study assessing the effects of pyrimidine derivatives on amyloid-beta fibril formation associated with Alzheimer's disease, certain compounds demonstrated the ability to inhibit fibril formation significantly. This suggests a potential therapeutic role for similar compounds in neurodegenerative diseases .
  • Emotional Behavior Modulation : Another study focused on the modulation of emotional behavior through the inhibition of NAPE-PLD by pyrimidine derivatives. The findings indicated that these compounds could alter lipid signaling pathways involved in mood regulation .

Structure–Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:

Substituent Effect on Activity
Piperazine ringEssential for binding affinity
Methoxy groupEnhances lipophilicity and bioavailability
Cyclopropyl moietyContributes to selectivity against targets

Studies indicate that specific substitutions can lead to a ten-fold increase in potency compared to unmodified analogs .

Properties

IUPAC Name

6-cyclopropyl-2-[2-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-33-19-6-4-18(5-7-19)21-14-22(26-16-25-21)28-10-12-29(13-11-28)24(32)15-30-23(31)9-8-20(27-30)17-2-3-17/h4-9,14,16-17H,2-3,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPLLRMORMYXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CN4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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